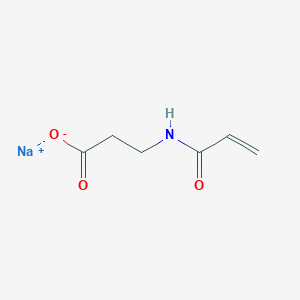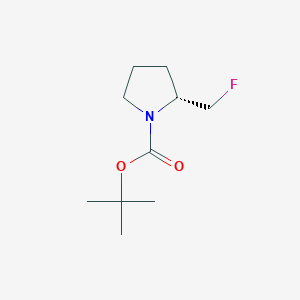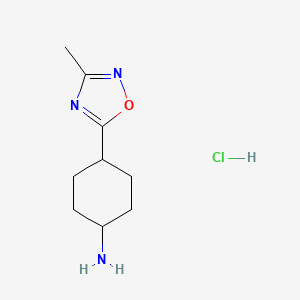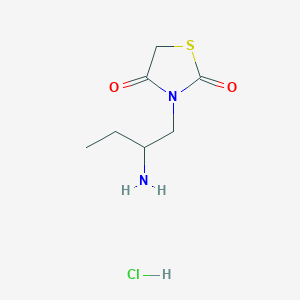
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H13ClN2O2S and a molecular weight of 224.71 g/mol . It is primarily used for research purposes and has applications in various scientific fields.
Mechanism of Action
- The primary target of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride (referred to as TZD) is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor involved in regulating glucose and lipid metabolism. Activation of PPAR-γ leads to improved insulin sensitivity and glucose homeostasis .
Target of Action
Biochemical Analysis
Biochemical Properties
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to improve insulin resistance through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) receptors . Additionally, it exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis . The compound also demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of PPAR-γ receptors by this compound leads to changes in gene expression that enhance glucose uptake and lipid metabolism . Furthermore, its antioxidant properties help in reducing oxidative damage to cellular components, thereby maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to PPAR-γ receptors, leading to their activation and subsequent changes in gene expression . This activation results in improved insulin sensitivity and enhanced glucose uptake. Additionally, the compound inhibits cytoplasmic Mur ligases, which disrupts bacterial cell wall synthesis and exhibits antimicrobial effects . Its antioxidant action involves scavenging ROS, thereby preventing oxidative damage to biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which could influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved insulin sensitivity and reduced oxidative stress . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing metabolic flux and metabolite levels . The compound’s hypoglycemic activity is primarily mediated through the activation of PPAR-γ receptors, which enhances glucose uptake and lipid metabolism . Additionally, its antimicrobial action involves the inhibition of bacterial enzymes essential for cell wall synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility and affinity for specific cellular components . Its accumulation in certain tissues may enhance its therapeutic effects, but also poses a risk of toxicity at higher concentrations .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with PPAR-γ receptors occurs primarily in the nucleus, where it influences gene expression . Additionally, its antioxidant action is localized to regions of high oxidative stress, such as mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 2-aminobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thiazolidinedione: A class of compounds known for their antidiabetic properties.
2,4-Thiazolidinedione: A related compound used in the synthesis of various derivatives with biological activities.
5-Arylidene-2,4-thiazolidinediones: Compounds with potential antihyperglycemic activity.
Uniqueness
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a thiazolidine ring and an aminobutyl side chain provides unique chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-(2-aminobutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S.ClH/c1-2-5(8)3-9-6(10)4-12-7(9)11;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTFPQSAQYORAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)CSC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)
![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)
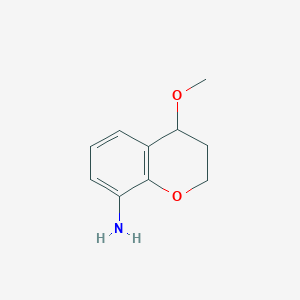
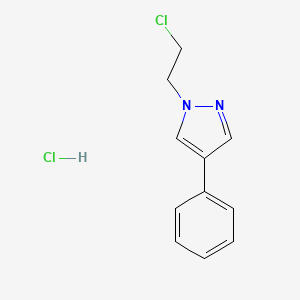
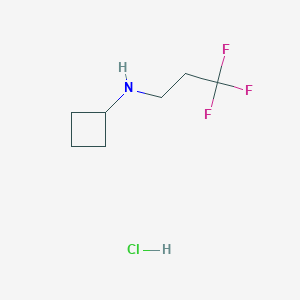
![1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B1445680.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)
